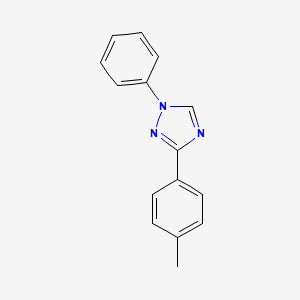![molecular formula C10H6N2O2 B11991995 Propanedinitrile, [(2,5-dihydroxyphenyl)methylene]- CAS No. 143049-24-5](/img/structure/B11991995.png)
Propanedinitrile, [(2,5-dihydroxyphenyl)methylene]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanedinitrile, [(2,5-dihydroxyphenyl)methylene]- is an organic compound with the molecular formula C10H6N2O2 It is a derivative of propanedinitrile, where the hydrogen atoms are substituted by a 2,5-dihydroxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanedinitrile, [(2,5-dihydroxyphenyl)methylene]- typically involves the condensation reaction between propanedinitrile and 2,5-dihydroxybenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridge between the two reactants. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of propanedinitrile, [(2,5-dihydroxyphenyl)methylene]- follows a similar synthetic route but on a larger scale. The reactants are mixed in a reactor, and the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
Propanedinitrile, [(2,5-dihydroxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
科学研究应用
Propanedinitrile, [(2,5-dihydroxyphenyl)methylene]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of propanedinitrile, [(2,5-dihydroxyphenyl)methylene]- involves its interaction with various molecular targets and pathways. The hydroxyl groups on the phenyl ring can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.
相似化合物的比较
Similar Compounds
Propanedinitrile, methylene-: This compound has a similar structure but lacks the hydroxyl groups on the phenyl ring.
Malononitrile: A simpler compound with two cyano groups attached to a methylene group.
Cyanoacetonitrile: Another related compound with a cyano group attached to an acetonitrile moiety.
Uniqueness
Propanedinitrile, [(2,5-dihydroxyphenyl)methylene]- is unique due to the presence of the 2,5-dihydroxyphenyl group, which imparts distinct chemical properties and potential biological activities. The hydroxyl groups enhance its reactivity and enable various chemical transformations that are not possible with simpler nitrile compounds.
属性
CAS 编号 |
143049-24-5 |
|---|---|
分子式 |
C10H6N2O2 |
分子量 |
186.17 g/mol |
IUPAC 名称 |
2-[(2,5-dihydroxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H6N2O2/c11-5-7(6-12)3-8-4-9(13)1-2-10(8)14/h1-4,13-14H |
InChI 键 |
UMASDQRQWMQSCV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1O)C=C(C#N)C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11991928.png)

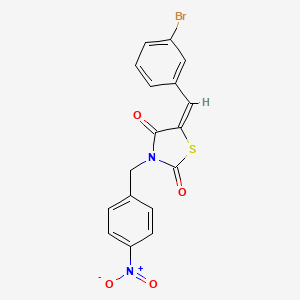
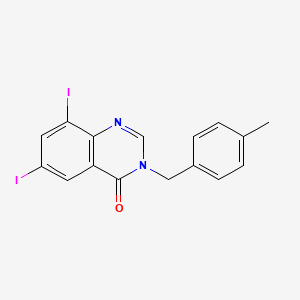



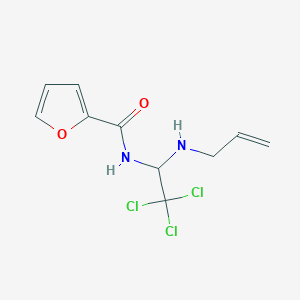
![(5E)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-hydroxy-3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11991973.png)

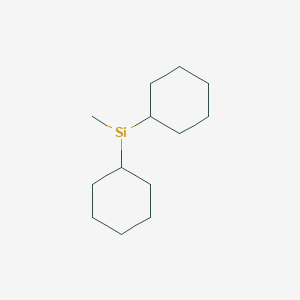
![Ethyl [(3,4-dichlorophenyl)carbamoyl]formate](/img/structure/B11992006.png)
![5-(4-Bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992011.png)
